molecular formula C12H18N2O3S B400455 N-[4-(butylsulfamoyl)phenyl]acetamide CAS No. 72225-61-7

N-[4-(butylsulfamoyl)phenyl]acetamide

Cat. No. B400455
CAS RN: 72225-61-7
M. Wt: 270.35g/mol
InChI Key: LGZSXTHPECFWFA-UHFFFAOYSA-N
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Description

“N-[4-(butylsulfamoyl)phenyl]acetamide” is a chemical compound with the linear formula C12H18N2O3S . It has a molecular weight of 270.353 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “N-[4-(butylsulfamoyl)phenyl]acetamide” is represented by the linear formula C12H18N2O3S . It has a molecular weight of 270.353 .

Scientific Research Applications

Electronic and Biological Interactions

  • Electron Behavior and Biological Properties : N-[4-(Ethylsulfamoyl)phenyl]acetamide shows significant electron behavior and biological properties when investigated using DFT tools. The molecular docking study indicates potential fungal and cancer activities of the compound (Bharathy et al., 2021).

Synthesis and Antimicrobial Studies

  • Antimicrobial Activities : Sulfanilamide derivatives, including N-[4-(phenylsulfamoyl)phenyl]acetamide, were synthesized and characterized, with studies showing that these derivatives do not exhibit significant antibacterial or antifungal activities (Lahtinen et al., 2014).

Chemoselective Acetylation

  • Intermediate for Antimalarial Drugs : N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the natural synthesis of antimalarial drugs, with studies on chemoselective monoacetylation showing promising results (Magadum & Yadav, 2018).

Enzyme Inhibition

  • Chymotrypsin Inhibitors : Synthesized N-substituted sulfamoylacetamides, including variants of N-[4-(butylsulfamoyl)phenyl]acetamide, were found to be moderate inhibitors of the enzyme α-Chymotrypsin (Siddiqui et al., 2017).

Metallophthalocyanines Synthesis

  • Soluble Metallo-phthalocyanines : New metallophthalocyanines with N-(4-(3,4-dicyanophenoxy)phenyl)acetamide units have been synthesized, enhancing solubility compared to unsubstituted phthalocyanines, useful in various applications (Ağırtaş & İzgi, 2009).

Anti-Arthritic and Anti-Inflammatory Activity

  • N-(2-Hydroxy phenyl) Acetamide in Arthritis : Demonstrates promising anti-arthritic and anti-inflammatory properties in adjuvant-induced arthritis in rats (Jawed et al., 2010).

Two-Photon Absorption Enhancement

  • Cooperative Enhancement in Triphenylamine Derivatives : N-(4-(4-(diphenylamino)styryl)phenyl)acetamide and its derivatives show strong cooperative enhancement of two-photon absorption, indicating potential in various optical applications (Wang et al., 2008).

Safety And Hazards

Sigma-Aldrich provides “N-[4-(butylsulfamoyl)phenyl]acetamide” as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity .

properties

IUPAC Name

N-[4-(butylsulfamoyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-3-4-9-13-18(16,17)12-7-5-11(6-8-12)14-10(2)15/h5-8,13H,3-4,9H2,1-2H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGZSXTHPECFWFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(butylsulfamoyl)phenyl]acetamide

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